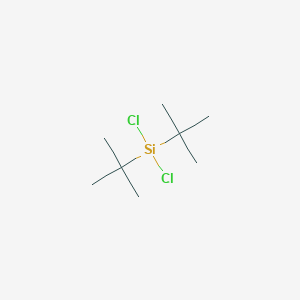

di-tert-Butyldichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(dichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Cl2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYPRPVKBUOHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066368 | |

| Record name | Silane, dichlorobis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18395-90-9 | |

| Record name | Dichlorobis(1,1-dimethylethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorobis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorobis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(1,1-dimethylethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGG0354HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Di-tert-Butyldichlorosilane from tert-Butyl Lithium: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-tert-butyldichlorosilane ((t-Bu)₂SiCl₂) is a sterically hindered organosilane of significant interest in organic synthesis, primarily utilized as a versatile protecting group for diols.[1][2] Its bulky tert-butyl groups offer enhanced stability and selectivity in various chemical transformations.[3][4] This guide provides a comprehensive overview of the synthesis of this compound via the reaction of tert-butyl lithium with silicon tetrachloride. The document delves into the reaction mechanism, offers a detailed experimental protocol, emphasizes critical safety considerations for handling pyrophoric reagents, and outlines purification and characterization techniques. This guide is intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

Introduction: The Role of this compound in Modern Synthesis

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while modifying other parts of a complex molecule.[4] this compound has emerged as a powerful tool in this context, particularly for the protection of 1,2- and 1,3-diols. The resulting di-tert-butylsilylene acetal is robust under a variety of reaction conditions, yet can be selectively removed when desired. This unique combination of stability and reactivity makes it an invaluable reagent in the synthesis of natural products and active pharmaceutical ingredients.[1][2]

The synthesis of this compound can be achieved through several routes, including the chlorination of di-tert-butylsilane and the reaction of a Grignard reagent with a silicon precursor.[5] This guide focuses on the synthesis utilizing tert-butyl lithium and silicon tetrachloride, a common and effective laboratory-scale method.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from tert-butyl lithium and silicon tetrachloride proceeds through a nucleophilic substitution reaction. The highly polar carbon-lithium bond in tert-butyl lithium renders the carbon atom strongly nucleophilic. This nucleophile attacks the electrophilic silicon atom of silicon tetrachloride, displacing a chloride ion. The reaction occurs in a stepwise manner, with the second equivalent of tert-butyl lithium adding to the initially formed tert-butyltrichlorosilane intermediate.

Overall Reaction:

2 (CH₃)₃CLi + SiCl₄ → ((CH₃)₃C)₂SiCl₂ + 2 LiCl

The stoichiometry of the reaction requires two equivalents of tert-butyl lithium for every one equivalent of silicon tetrachloride. The bulky nature of the tert-butyl groups provides a significant steric hindrance that largely prevents the addition of a third or fourth tert-butyl group to the silicon center, thus favoring the formation of the desired dichlorosilane.

Reaction Pathway Diagram

Caption: Overview of the synthesis and purification workflow.

Safety and Hazard Management

The synthesis of this compound involves the use of highly hazardous materials, most notably tert-butyl lithium. A thorough understanding and strict adherence to safety protocols are paramount.

-

tert-Butyl Lithium: This reagent is extremely pyrophoric and will ignite spontaneously upon contact with air. [6][7]It also reacts violently with water. [7]All handling of tert-butyl lithium must be conducted under a strictly inert atmosphere. [8]Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, is mandatory. [8]A Class D fire extinguisher for metal fires should be readily accessible.

-

Silicon Tetrachloride: This compound is corrosive and reacts with moisture to produce hydrogen chloride gas. Handle in a well-ventilated fume hood.

-

Solvents: Diethyl ether, pentane, and hexane are highly flammable. Ensure there are no ignition sources in the vicinity of the experiment.

Emergency Preparedness:

-

Never work alone when handling pyrophoric reagents.

-

Ensure a safety shower and eyewash station are easily accessible.

-

Have an appropriate quenching agent (e.g., powdered limestone, sand) readily available to smother small fires.

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure . [9]This technique separates the desired product from any unreacted starting materials, byproducts such as lithium chloride, and any over-alkylated silanes.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

| Property | Expected Value |

| Appearance | Colorless liquid |

| Boiling Point | 190 °C at 729 mmHg |

| Density | 1.009 g/mL at 25 °C |

| Refractive Index (n₂₀/D) | 1.457 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): A singlet at approximately δ 1.1 ppm corresponding to the 18 equivalent protons of the two tert-butyl groups.

-

¹³C NMR (CDCl₃): Two signals are expected, one for the quaternary carbon and one for the methyl carbons of the tert-butyl groups.

-

Mass Spectrometry (EI): The mass spectrum will show characteristic fragmentation patterns for the di-tert-butylsilyl group.

Conclusion

The synthesis of this compound from tert-butyl lithium and silicon tetrachloride is a reliable method for producing this valuable reagent on a laboratory scale. Careful attention to stoichiometry, reaction temperature, and stringent safety protocols, particularly concerning the handling of tert-butyl lithium, are essential for a successful and safe synthesis. The detailed protocol and safety guidelines provided in this document are intended to equip researchers with the necessary information to confidently and safely perform this synthesis.

References

-

Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]

-

LookChem. (n.d.). Cas 18395-90-9, this compound. Retrieved from [Link]

-

Wikipedia. (2023, November 29). tert-Butyllithium. Retrieved from [Link]

- Google Patents. (n.d.). CN103408578B - Synthesis method of ditertbutyldichlorosilane.

-

ResearchGate. (n.d.). Reaction of ligand 1 with n-butyllithium, silicon tetrachloride, and formation of 2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 6). Unlocking Synthesis: The Power of this compound in Protecting Diols. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). This compound (CAS 18395-90-9): A Versatile Reagent for Functional Group Protection. Retrieved from [Link]

-

Arrow@TU Dublin. (n.d.). Di-Tert Butyl Chlorosilane. Retrieved from [Link]

-

Protocol, J. V. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117). [Link]

-

Yale Environmental Health & Safety. (2015, July 23). FactSheet: SAFE HANDLING OF T-BUTYL LITHIUM AND RELATED REACTIVE COMPOUNDS. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. JP2819991B2 - Method for producing di-tert-butylsilane - Google Patents [patents.google.com]

- 5. CN103408578B - Synthesis method of ditertbutyldichlorosilane - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Di-tert-Butyldichlorosilane: A Technical Guide to Synthesis, Handling, and Application

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the proficient use of di-tert-butyldichlorosilane. The focus extends beyond a mere cataloging of properties to an integrated understanding of its chemical behavior, grounded in the principles of steric hindrance and electrophilicity. This guide provides actionable protocols and safety procedures designed to be self-validating through a clear explanation of the underlying chemical principles.

Core Physicochemical & Reactivity Profile

This compound ((t-Bu)₂SiCl₂) is a colorless to light yellow liquid whose synthetic utility is fundamentally dictated by the two bulky tert-butyl groups bonded to the silicon atom.[1][2] These groups impose significant steric hindrance, which in turn governs the reagent's reactivity and selectivity.

Key Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₈Cl₂Si[2][3] |

| Molecular Weight | 213.22 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1][2][5] |

| Boiling Point | 190 °C at 729 mmHg[1][3][4][6] |

| Melting Point | -15 °C[1][3][4][6] |

| Density | 1.009 g/mL at 25 °C[1][3][4][6] |

| Refractive Index (n²⁰/D) | 1.457[1][3][4][6] |

| Flash Point | 82 °C (179.6 °F) - closed cup[3][4] |

| Solubility | Soluble in most common organic solvents; reacts rapidly with water, alcohols, and other protic solvents.[1][6] |

The most critical chemical characteristic of this compound is its high moisture sensitivity. The silicon-chlorine bonds are readily hydrolyzed by water and other protic solvents, releasing corrosive hydrogen chloride gas.[1][7] This reactivity necessitates handling under anhydrous conditions.

The Di-tert-butylsilylene (DTBS) Group in Synthesis: A Sterically-Driven Protecting Group

The primary application of this compound in organic synthesis is as a protecting group for diols, forming a cyclic di-tert-butylsilylene (DTBS) ether.[1][4][8][9][10] The large steric profile of the tert-butyl groups makes this reagent highly selective for 1,2- and 1,3-diols.[1] This steric hindrance is also a key factor in the stability of the resulting silyl ether, which can withstand a range of reaction conditions.[9]

The formation of the DTBS ether proceeds through a two-step nucleophilic substitution at the silicon center. A base, typically a non-nucleophilic amine like imidazole or 2,6-lutidine, is required to scavenge the HCl produced during the reaction, driving the equilibrium towards the protected product.

Figure 1. A simplified diagram illustrating the protection of a diol using this compound in the presence of a base.

The DTBS group's influence extends beyond simple protection; it conformationally locks the diol system, which can direct the stereochemical outcome of subsequent reactions on the molecule.[8][11]

Field-Proven Protocol: Protection of a Generic 1,2-Diol

This protocol outlines a robust, self-validating methodology for the protection of a 1,2-diol. The causality behind each step is explained to ensure reproducibility and troubleshooting capability.

Materials:

-

1,2-Diol (1.0 equiv)

-

This compound (1.1 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

Figure 2. A step-by-step workflow for the protection of a 1,2-diol with this compound, including the rationale for key steps.

Safe Handling, Storage, and Disposal: A Mandate for Laboratory Practice

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][12] Its reactivity with moisture presents a significant hazard.[1][12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[12]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.[7][12]

-

Respiratory Protection: Handle exclusively in a well-ventilated chemical fume hood.[13]

Storage:

-

Store in a cool, dry, well-ventilated area in the original container, tightly sealed.[5][12]

-

Store under an inert atmosphere (argon or nitrogen) to prevent degradation.[6]

Spill & Disposal Procedures:

-

Spills: Absorb spillage with a dry, inert material (e.g., sand, vermiculite) and collect for disposal.[12] Do not use water.[7]

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.[12]

Conclusion

This compound is a highly effective and selective reagent for the protection of diols, a capability derived directly from its sterically demanding tert-butyl substituents. A comprehensive understanding of its physical properties, reactivity profile, and stringent handling requirements is paramount for its safe and successful application in chemical synthesis. The protocols and safety information detailed in this guide provide a framework for harnessing the synthetic potential of this valuable reagent while maintaining the highest standards of laboratory safety.

References

-

National Center for Biotechnology Information. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthesis: The Power of this compound in Protecting Diols. [Link]

-

J-Stage. Di-tert-butylsilylene (DTBS)-Directed Stereoselective Glycosylations. [Link]

-

Gelest, Inc. DI-n-BUTYLDICHLOROSILANE. [Link]

-

Arrow@TU Dublin. Di-Tert Butyl Chlorosilane. [Link]

-

ResearchGate. Di-tert-butylsilylene as a protecting group for substituted salicylic acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 18395-90-9): A Versatile Reagent for Functional Group Protection. [Link]

Sources

- 1. This compound CAS#: 18395-90-9 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound 98 18395-90-9 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. leapchem.com [leapchem.com]

- 6. This compound | 18395-90-9 [amp.chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. chemicalbook.com [chemicalbook.com]

- 13. arrow.tudublin.ie [arrow.tudublin.ie]

An In-depth Technical Guide to Di-tert-Butyldichlorosilane: Properties, Mechanisms, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyldichlorosilane (CAS No. 18395-90-9) is a sterically hindered organosilicon compound that has become an indispensable tool in modern organic synthesis. Its robust chemical nature, governed by the two bulky tert-butyl groups, allows for the highly selective and stable protection of diols, a critical step in the multi-step synthesis of complex molecules, including pharmaceutical intermediates.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, explores the mechanistic underpinnings of its reactivity, details its synthesis, and offers a field-proven experimental protocol for its primary application as a protecting agent for 1,2- and 1,3-diols. Safety, handling, and storage are also discussed to ensure its effective and safe implementation in the laboratory.

Core Physicochemical and Safety Data

This compound, also known as DTBSCl₂, is a colorless to light yellow liquid that is sensitive to moisture.[3] Its defining feature is the silicon atom bonded to two reactive chlorine atoms and two sterically demanding tert-butyl groups. This unique structure dictates its reactivity and utility.[4][5] The bulky alkyl groups shield the silicon center, moderating its reactivity compared to less hindered dichlorosilanes and imparting high stability to the resulting silyl ether protecting group.[6]

Physicochemical Properties

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 18395-90-9 | |

| Molecular Formula | C₈H₁₈Cl₂Si | [4] |

| Molecular Weight | 213.22 g/mol | |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Melting Point | -15 °C | [3] |

| Boiling Point | 190 °C at 729 mmHg | [3] |

| Density | 1.009 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.457 | |

| Solubility | Soluble in most common organic solvents | [3] |

Safety and Handling

Proper handling of this compound is critical due to its corrosive nature. It reacts rapidly with moisture and protic solvents.[3]

-

GHS Classification: Skin Corrosion 1B, causing severe skin burns and eye damage.

-

Signal Word: Danger.

-

Hazard Statements: H314.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (faceshields, safety goggles).[7]

-

Storage: Store in a cool, dry, and well-ventilated place at 2-8°C. Keep container tightly closed to prevent contact with moisture.[3]

-

In case of fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Avoid direct application of water as it can react with the substance.[7]

Synthesis and Mechanism of Action

Synthesis

Several methods for the synthesis of this compound have been reported. A convenient laboratory-scale preparation involves the chlorination of di-tert-butylsilane.[5] Industrial synthesis methods have been developed to improve safety and efficiency, for example, by modifying the Grignard substitution route. One such method involves the reaction of tert-butylmagnesium chloride with trichlorosilane, which is advantageous as it uses a liquid substrate instead of a gas and allows for catalyst recycling.[8]

Mechanism of Action as a Protecting Group

The primary utility of this compound is to form a cyclic di-tert-butylsilylene (DTBS) group, which simultaneously protects two hydroxyl groups, typically in a 1,2- or 1,3-diol.[4][5] This strategy is highly efficient as it reduces the number of steps in a synthetic sequence and adds rigidity to the molecule, which can be exploited to control stereoselectivity in subsequent reactions.

The reaction proceeds via nucleophilic attack of the hydroxyl groups of the diol on the electrophilic silicon center of the dichlorosilane. The two chlorine atoms are sequentially displaced, releasing hydrochloric acid (HCl), which is neutralized by a base, typically a tertiary amine like triethylamine.

Caption: General reaction scheme for the protection of a diol.

The bulky tert-butyl groups are crucial; they prevent intermolecular polymerization and are sterically bulky enough to form a stable cyclic protecting group that is resistant to a wide range of reaction conditions, including acidic and basic hydrolysis, that would cleave less hindered silyl ethers.[6]

Application: Protection of Diols

The di-t-butylsilylene group was notably introduced by Trost and Caldwell and utilized in the total synthesis of deoxypillaromycinone.[4][5] It is particularly effective for protecting 1,2- and 1,3-diols. The reaction is typically performed in an aprotic solvent like acetonitrile in the presence of triethylamine and an additive such as 1-hydroxybenzotriazole (HOBt), which may facilitate the reaction.[4][5]

Detailed Experimental Protocol: Protection of a Generic 1,3-Diol

This protocol is a representative example and should be adapted based on the specific substrate and laboratory conditions. It is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

1,3-Diol (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (2.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (0.1 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., Ethyl Acetate or Diethyl Ether)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1,3-diol (1.0 eq) and anhydrous acetonitrile. Stir the solution until the diol is fully dissolved.

-

Addition of Reagents: Sequentially add triethylamine (2.5 eq), 1-hydroxybenzotriazole (0.1 eq), and finally this compound (1.1 eq) dropwise via syringe at room temperature.

-

Reaction: Heat the reaction mixture to 45-60 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

-

Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining dichlorosilane and neutralize the triethylamine hydrochloride salt.

-

Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected diol.

Experimental Workflow Diagram

Caption: Step-by-step workflow for diol protection.

Conclusion

This compound is a highly valuable reagent in synthetic organic chemistry, offering a robust and selective method for the protection of diols.[1][2] Its efficacy stems directly from the steric hindrance provided by its tert-butyl groups, which ensures the formation of stable cyclic silyl ethers capable of withstanding diverse reaction conditions.[6] For drug development professionals and research scientists, mastering the application of this protecting group strategy is a key step toward the efficient and successful synthesis of complex molecular targets. The protocols and data presented herein provide a solid foundation for the practical and safe application of this versatile chemical tool.

References

-

This compound | LookChem. (URL: [Link])

- Synthesis method of ditertbutyldichlorosilane - Google P

-

DI-n-BUTYLDICHLOROSILANE | Gelest, Inc. (URL: [Link])

-

Unlocking Synthesis: The Power of this compound in Protecting Diols | NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

This compound | Chongqing Chemdad Co. (URL: [Link])

-

This compound (CAS 18395-90-9): A Versatile Reagent for Functional Group Protection | NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

DI-n-BUTYLDICHLOROSILANE | Gelest, Inc. (URL: [Link])

-

Diol | Wikipedia. (URL: [Link])

-

Product Class 11: Alcohols and Diols by Deprotection. (URL: [Link])

Sources

- 1. leapchem.com [leapchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 18395-90-9 [m.chemicalbook.com]

- 4. Cas 18395-90-9,this compound | lookchem [lookchem.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. nbinno.com [nbinno.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CN103408578B - Synthesis method of ditertbutyldichlorosilane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Di-tert-butylsilylene Ether Formation

Foreword for the Modern Researcher

In the landscape of complex molecule synthesis, the strategic use of protecting groups is not merely a tactical necessity but an art form that dictates the efficiency and ultimate success of a synthetic campaign. Among the arsenal of protecting groups for diols, the di-tert-butylsilylene (DTBS) group stands out for its exceptional robustness and its profound influence on the stereochemical outcome of subsequent reactions. This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of how these crucial cyclic silyl ethers are formed. We will dissect the distinction between the transient, highly reactive silylene species (SiᵗBu₂) and the shelf-stable silylating reagents used in preparative synthesis, offering a narrative grounded in field-proven insights and authoritative literature. This document is designed for the practicing researcher, providing not just the "how" but the fundamental "why" behind the protocols that have become central to modern organic chemistry.

The Dichotomy of the Di-tert-butylsilylene Moiety: A Tale of Two Mechanisms

To understand the formation of di-tert-butylsilylene ethers, one must first appreciate the two distinct chemical contexts in which this moiety is discussed.

-

The Transient Silylene (SiᵗBu₂): This is a divalent silicon species, a highly reactive intermediate analogous to a carbene. It can be generated under specific, high-energy conditions, such as laser flash photolysis of precursors like hexa-tert-butylcyclotrisilane.[1][2] Its existence is fleeting, measured in microseconds, and it is typically detected spectroscopically by its characteristic absorption at λ_max ≈ 520 nm.[1] While this species can be trapped by alcohols, this is not the standard method for preparing DTBS-protected diols in a synthetic laboratory. Its study is primarily the domain of physical organic chemistry.

-

The Silylating Reagent (e.g., tBu₂Si(OTf)₂): For the synthetic chemist, the formation of a di-tert-butylsilylene ether involves the reaction of a diol with a stable, divalent silicon precursor bearing two leaving groups. The most common and effective reagent for this purpose is di-tert-butylsilyl bis(trifluoromethanesulfonate), tBu₂Si(OTf)₂.[3] This electrophilic silicon source allows for the efficient and high-yielding formation of the cyclic silyl ether under mild conditions.

This guide will focus on the mechanism involving the silylating reagent, as it represents the practical and universally applied method in drug development and total synthesis.

The Core Mechanism: Stepwise Nucleophilic Substitution at Silicon

The formation of a cyclic di-tert-butylsilylene ether from a diol and tBu₂Si(OTf)₂ is a two-stage nucleophilic substitution process. The reaction is typically mediated by a non-nucleophilic base, such as pyridine or 2,6-lutidine, in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

The key steps are as follows:

-

Initial Activation and Attack: The first hydroxyl group of the diol, often in equilibrium with its protonated form in the presence of the base, acts as a nucleophile. It attacks the electrophilic silicon center of tBu₂Si(OTf)₂, displacing one of the triflate leaving groups. This forms a transient, positively charged intermediate that is quickly deprotonated by the base to yield a stable, acyclic silyloxy triflate intermediate.

-

Intramolecular Cyclization: The second hydroxyl group, now positioned proximally to the silicon center, engages in an intramolecular nucleophilic attack. This is the rate-determining step and is highly favored for the formation of thermodynamically stable five- or six-membered rings (from 1,2- and 1,3-diols, respectively).

-

Ring Closure and Byproduct Formation: The attack displaces the second triflate group, closing the cyclic ether. The liberated triflic acid is immediately neutralized by the base, forming a pyridinium or lutidinium triflate salt.

This robust and high-yielding process is driven by the formation of the stable cyclic silyl ether and the inert salt byproduct.

Caption: Mechanism of DTBS Ether Formation.

Causality in Experimental Design: Why Specific Reagents are Chosen

A researcher's choice of reagents is dictated by a deep understanding of reaction kinetics and substrate compatibility.

-

Silicon Source (tBu₂Si(OTf)₂ vs. tBu₂SiCl₂): Di-tert-butylsilyl bis(trifluoromethanesulfonate) is far more reactive than its dichloride counterpart. The triflate anion (OTf⁻) is an exceptionally good leaving group due to the resonance stabilization of its negative charge. This high reactivity allows the reaction to proceed smoothly at low temperatures (e.g., 0 °C to room temperature), preserving sensitive functional groups elsewhere in the molecule. The dichloride often requires higher temperatures and longer reaction times, which can be detrimental.

-

Base Selection (Pyridine vs. 2,6-Lutidine): The base serves two purposes: to enhance the nucleophilicity of the hydroxyl groups (though the neutral alcohol is often nucleophilic enough) and, critically, to scavenge the highly acidic triflic acid (TfOH) byproduct. A sterically hindered base like 2,6-lutidine is often preferred over pyridine when dealing with acid-sensitive substrates. Its steric bulk prevents it from acting as a nucleophile and competing with the diol in attacking the silicon center, thus minimizing side reactions.

Experimental Protocol: Protection of a Salicylic Acid Derivative

The protection of substituted salicylic acids showcases the efficiency of this methodology, forming a stable six-membered ring that protects both the phenolic hydroxyl and the carboxylic acid.[3]

Reaction: Protection of 5-methoxysalicylic acid.

Materials:

-

5-Methoxysalicylic acid (1.0 eq)

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 eq)

-

2,6-Lutidine (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

A flame-dried round-bottom flask is charged with 5-methoxysalicylic acid and anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

The solution is cooled to 0 °C in an ice bath.

-

2,6-Lutidine is added dropwise via syringe, and the solution is stirred for 10 minutes.

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is added dropwise. The reaction mixture may become cloudy as lutidinium triflate precipitates.

-

The reaction is stirred at 0 °C and allowed to warm to room temperature over 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

-

The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl (to remove excess lutidine), saturated NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure di-tert-butylsilylene protected derivative.

This self-validating protocol is robust, and the workup is designed to systematically remove all reagents and byproducts, ensuring a high purity of the final product.

Quantitative Data Summary

The DTBS protection is a high-yielding reaction across a variety of diol substrates. The primary factor influencing yield is the steric environment around the hydroxyl groups.

| Substrate Type | Diol Relationship | Typical Base | Solvent | Yield Range (%) | Reference |

| Simple Alkane Diol | 1,2-diol | Pyridine | DMF | >90% | [3] |

| Simple Alkane Diol | 1,3-diol | Pyridine | DMF | >90% | [4] |

| Substituted Salicylic Acid | Phenol & Carboxylic Acid | 2,6-Lutidine | DCM | 70-99% | [3] |

| Carbohydrate | 4,6-diol | Pyridine | DMF | ~85-95% | [5] |

| Fullerene Polyol | 1,3-diol | Pyridine | DMF | High | [6] |

Workflow for Generation and Trapping of Transient SiᵗBu₂

For completeness, it is valuable to visualize the workflow used in physical organic studies to generate and characterize the transient silylene species. This process is fundamentally different from the synthetic protocol described above.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Photochemical Generation and Characterization of Di-tert-butylsilylene (SitBu2) in Solution - Organometallics - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Duality of "Solubility": Physical Dissolution vs. Chemical Reaction

An In-Depth Technical Guide to the Solubility of Di-tert-Butyldichlorosilane in Organic Solvents

Abstract: this compound ((t-Bu)₂SiCl₂) is a sterically hindered organosilane reagent indispensable for the protection of diols and in various other synthetic applications.[1][2] Its efficacy in chemical reactions is fundamentally linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple miscibility to address the critical distinction between physical dissolution in aprotic solvents and reactive solvolysis in protic media. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle this versatile reagent to ensure reproducible and successful synthetic outcomes.

A nuanced understanding of this compound's interaction with organic solvents is paramount. Unlike stable organic solids, this reagent is a reactive chlorosilane, and its "solubility" must be considered in two distinct contexts: dissolution in inert aprotic solvents and reaction with protic solvents.

Physical Solubility in Aprotic Solvents

In aprotic solvents (those lacking O-H or N-H bonds), such as hydrocarbons, ethers, and chlorinated hydrocarbons, this compound undergoes true physical dissolution.[3] The molecule's structure—a central silicon atom with two bulky, nonpolar tert-butyl groups and two polar chloro groups—results in an overall low polarity.

Governed by the principle of "like dissolves like," the large nonpolar surface area conferred by the tert-butyl groups facilitates strong van der Waals interactions with nonpolar and weakly polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Excellent solubility is anticipated due to favorable van der Waals forces between the solvent's hydrocarbon structure and the reagent's tert-butyl groups.

-

Polar Aprotic Solvents (e.g., THF, DCM, Acetonitrile, DMF): High solubility is also observed in these solvents. While the reagent itself has a modest dipole moment, it is readily solvated by common polar aprotic media. These solvents are frequently used as the reaction medium for silylation reactions.[4]

Reactive Solvolysis in Protic Solvents

This compound is classified as highly moisture-sensitive and "reacts rapidly with moisture, water, protic solvents".[5][6] Therefore, in protic solvents like alcohols (e.g., methanol, ethanol) or water, the process is not one of simple dissolution but an irreversible chemical reaction known as solvolysis. The solvent acts as a nucleophile, attacking the electrophilic silicon center and displacing the chloride leaving groups.

For example, with an alcohol (R-OH), the reaction proceeds as follows:

(t-Bu)₂SiCl₂ + 2 R-OH → (t-Bu)₂Si(OR)₂ + 2 HCl

This reaction forms a di-tert-butyldialkoxysilane and hydrochloric acid. This is the same fundamental reaction leveraged when using the reagent to protect diols.[2] Attempting to dissolve this compound in a protic solvent for later use will result in the complete consumption of the reagent.

Caption: Dissolution vs. Reaction of (t-Bu)₂SiCl₂.

Solubility Data Summary

While specific quantitative solubility data is not widely published, a qualitative and estimated summary can be compiled based on chemical principles and supplier information. Multiple sources confirm it is soluble in "most common organic solvents".[2][4][6]

| Solvent Class | Example Solvents | Solubility & Interaction Type | Rationale & Expert Insight |

| Aprotic Nonpolar | Hexane, Heptane, Toluene, Benzene | High (Physical) | Excellent compatibility between nonpolar alkyl groups of the solvent and the tert-butyl groups of the silane. Toluene is often a superior choice due to its ability to dissolve a wider range of organic compounds. |

| Aprotic Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | High (Physical) | Ethers are excellent solvents for a wide range of organometallic and reactive reagents. THF is a preferred solvent for many silylation reactions due to its good solvating power and appropriate boiling point. |

| Aprotic Chlorinated | Dichloromethane (DCM), Chloroform | High (Physical) | These solvents effectively dissolve the reagent and are common media for organic reactions. Ensure use of anhydrous grades to prevent slow hydrolysis. |

| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | High (Physical) | These polar aprotic solvents readily dissolve the reagent. DMF in particular is used in the Corey protocol for silylations, often with a base like imidazole, to drive reactions to completion.[7] |

| Protic Alcohols | Methanol, Ethanol, Isopropanol | Reactive (Solvolysis) | The reagent is consumed upon addition to these solvents. The term "soluble" is misleading; it is a rapid chemical transformation. The rate of reaction is extremely fast. |

| Protic Aqueous | Water | Reactive (Hydrolysis) | Rapid and often violent hydrolysis occurs to form silanols, which then condense into siloxanes, along with HCl.[5] The reagent is insoluble in water before hydrolysis is complete.[8] |

Protocol: Gravimetric Determination of Solubility in an Aprotic Solvent

This protocol outlines a self-validating method to accurately determine the solubility of this compound in a dry, aprotic solvent (e.g., anhydrous toluene) at a specific temperature. The procedure must be conducted under an inert atmosphere due to the reagent's moisture sensitivity.

Materials and Equipment

-

Anhydrous solvent (e.g., toluene, <50 ppm H₂O)

-

Small, oven-dried vial with a septum-lined cap

-

Gas-tight syringes and needles

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Constant temperature bath (e.g., water or oil bath)

-

Analytical balance (readable to 0.1 mg)

-

Centrifuge (optional)

-

GC or ¹H NMR for qualitative analysis (optional)

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Preparation: Oven-dry all glassware (vials, syringes) and cool under a stream of inert gas or in a desiccator.

-

Solvent Addition: Tare an empty, dry vial with its cap on an analytical balance. Under an inert atmosphere, add a precise mass of the anhydrous solvent (approx. 2-5 g) to the vial using a gas-tight syringe. Record the exact mass of the solvent (msolvent).

-

Saturation: While stirring, add small aliquots of this compound to the solvent at the desired temperature. Continue adding the silane until a second liquid phase (undissolved silane) or persistent turbidity is observed, indicating saturation. Add one final drop to ensure an excess of solute is present.

-

Equilibration: Securely seal the vial and place it in the constant temperature bath. Allow the solution to equilibrate for at least 4-6 hours with periodic agitation to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vial to stand undisturbed in the bath until the excess undissolved silane has settled, leaving a clear supernatant.

-

Aliquot Transfer: Tare a second dry vial. Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe and transfer it to the second tared vial. Immediately seal and weigh this vial to determine the mass of the aliquot (maliquot).

-

Solvent Evaporation: Gently evaporate the solvent from the aliquot vial under a slow stream of inert gas. Be cautious to avoid aerosol formation.

-

Final Weighing: Once the solvent is fully removed, weigh the vial containing the non-volatile this compound residue. Record this mass (mresidue).

Calculation of Solubility

-

Mass of Solvent in Aliquot: msolvent_in_aliquot = maliquot - mresidue

-

Solubility ( g/100 g solvent): Solubility = (mresidue / msolvent_in_aliquot) × 100

Safety and Handling Considerations

-

Corrosivity: this compound is corrosive and causes severe skin burns and eye damage.[11] All handling must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles or a face shield.[11]

-

Moisture Sensitivity: The reagent reacts with atmospheric moisture to release corrosive HCl gas. Always handle under an inert atmosphere (N₂ or Ar) using anhydrous techniques and dry solvents.[2]

-

Combustibility: The compound is a combustible liquid with a flash point of 82 °C (179.6 °F).[9][10] Keep away from heat, sparks, and open flames.[11]

-

Disposal: Unused reagent must be quenched carefully by slow addition to a stirred, cooled solution of isopropanol before disposal according to local regulations.

Conclusion

The utility of this compound in organic synthesis is directly tied to its behavior in solution. A clear distinction must be made between its high physical solubility in a wide range of common aprotic organic solvents and its rapid, irreversible solvolytic reaction with protic solvents. For quantitative applications, solubility should be determined experimentally under anhydrous conditions. By understanding these principles and adhering to strict handling protocols, researchers can effectively and safely leverage this powerful synthetic tool.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 18395-90-9): A Versatile Reagent for Functional Group Protection. [Link]

-

MSDS - Safety Data Sheet. tert-butyldimethylchlorosilane. [Link]

-

Arrow@TU Dublin. Di-Tert Butyl Chlorosilane. [Link]

-

White, J. D., & Carter, R. G. A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. [Link]

-

MDPI. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. [Link]

-

Wikipedia. Silyl ether. [Link]

-

ResearchGate. How to determine the fucntionalization conditions for various organosilanes?. [Link]

-

ResearchGate. Preparation of Organosilane Coatings via Chemically Pre-conjugated Graphene Oxides for Enhanced Dispersion and Hardness. [Link]

-

OSTI.gov. Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. [Link]

-

MDPI. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. [Link]

-

Chemistry LibreTexts. 16: Silylethers. [Link]

-

LookChem. Cas 18395-90-9,this compound. [Link]

-

Gelest, Inc. DI-n-BUTYLDICHLOROSILANE. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cas 18395-90-9,this compound | lookchem [lookchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | 18395-90-9 [amp.chemicalbook.com]

- 5. This compound CAS#: 18395-90-9 [m.chemicalbook.com]

- 6. This compound | 18395-90-9 [amp.chemicalbook.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound 98 18395-90-9 [sigmaaldrich.com]

- 10. This compound 98 18395-90-9 [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

Di-tert-Butyldichlorosilane: A Technical Guide to Moisture Sensitivity and Handling for the Modern Laboratory

Preamble: Beyond the Data Sheet – A Framework for Proactive Reagent Stewardship

In the realm of complex organic synthesis and drug development, the successful execution of a reaction sequence is not merely a matter of procedural accuracy but a testament to the meticulous control of every variable. Among the most critical, yet often underestimated, of these variables is the integrity of the reagents themselves. Di-tert-butyldichlorosilane ([(CH3)3C]2SiCl2), a cornerstone silylating agent for the protection of diols, stands as a prime example of a reagent whose efficacy is inextricably linked to its stringent handling and storage.[1][2][3] This guide moves beyond the cursory warnings of a safety data sheet to provide a comprehensive, scientifically-grounded framework for the proactive stewardship of this invaluable synthetic tool. Herein, we will dissect the causality behind its moisture sensitivity and delineate field-proven protocols to ensure its reactivity is harnessed, not squandered.

I. The Inherent Reactivity of this compound: A Mechanistic Perspective

At the heart of this compound's utility lies the electrophilicity of its silicon center, a characteristic that also dictates its pronounced sensitivity to moisture. The silicon-chlorine bond is highly polarized, rendering the silicon atom susceptible to nucleophilic attack. In the presence of water, a ubiquitous laboratory protic solvent, a rapid and irreversible hydrolysis cascade is initiated.[1][4]

The reaction proceeds through a stepwise nucleophilic substitution, wherein the oxygen atom of a water molecule attacks the silicon center, leading to the displacement of a chloride ion and the formation of a silanol intermediate. This process is exothermic and results in the liberation of corrosive hydrogen chloride (HCl) gas.[5] The initially formed di-tert-butyl(chloro)silanol is itself unstable and readily undergoes further hydrolysis or condensation to form di-tert-butylsilanediol and ultimately, polymeric siloxanes.

Visualizing the Hydrolysis Cascade

The following diagram illustrates the sequential hydrolysis of this compound upon exposure to atmospheric moisture.

Caption: The stepwise hydrolysis of this compound.

The practical consequences of this hydrolytic degradation are threefold:

-

Loss of Reagent Potency: The intended dichlorosilane is consumed, leading to diminished yields or complete failure of the desired silylation reaction.

-

Introduction of Reaction Impurities: The resulting siloxanes and HCl can introduce unforeseen side reactions and complicate product purification.

-

Safety Hazards: The evolution of HCl gas is a significant safety concern, necessitating the use of appropriate personal protective equipment and a well-ventilated workspace.[5]

II. Foundational Principles of Storage: Creating a Fortress of Inertness

The primary directive for the storage of this compound is the rigorous exclusion of atmospheric moisture. This is achieved through a multi-layered approach that addresses temperature, atmospheric composition, and container integrity.

Quantitative Storage Parameters

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1][5][6][7] | Reduces the vapor pressure of the reagent and slows the rate of any potential degradation reactions. Refrigeration is a critical control point. |

| Atmosphere | Dry Nitrogen or Argon[1] | Provides a positive pressure of an inert gas, preventing the ingress of atmospheric moisture and oxygen. Argon, being denser than air, can offer a more robust blanket. |

| Container | Original Manufacturer's Bottle (e.g., Sure/Seal™)[8] | These containers are designed with septa that allow for the removal of the reagent via syringe while maintaining an inert atmosphere. |

| Location | Cool, dry, well-ventilated area away from incompatible materials.[5][9][10] | Minimizes the risk of accidental contact with water sources and ensures proper ventilation in case of a leak. |

The Imperative of an Inert Atmosphere

The use of an inert gas blanket is non-negotiable. Many commercially available bottles of this compound are packaged under nitrogen or argon. This positive pressure of dry gas is the first line of defense against atmospheric intrusion. When a volume of the liquid is withdrawn, it must be replaced with an equal volume of inert gas to prevent the creation of a partial vacuum that would draw in moist air.[11]

III. A Validated Protocol for Handling and Transfer

The following protocol outlines a self-validating system for the transfer of this compound, designed to maintain the integrity of the reagent and ensure user safety.

Prerequisites:

-

Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.[5][6]

-

Workspace: All operations must be conducted in a certified chemical fume hood.[12]

-

Glassware: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon.[8]

-

Inert Gas Source: A cylinder of high-purity nitrogen or argon equipped with a regulator and a needle valve is required.

Step-by-Step Transfer Methodology:

-

Equilibration: Allow the reagent bottle to equilibrate to room temperature within a desiccator before opening. This crucial step prevents the condensation of atmospheric moisture on the cold surfaces of the container.[11]

-

Inert Gas Line Preparation: Assemble an inert gas line consisting of tubing connected to a needle. Purge the line with the inert gas for several minutes.

-

Pressurization of the Reagent Bottle: Puncture the septum of the this compound bottle with the inert gas needle. Introduce a gentle, positive pressure of nitrogen or argon. This can be monitored with an oil bubbler in the gas line.

-

Syringe Preparation: Take a clean, dry syringe of the appropriate volume and flush it with the inert gas several times.

-

Reagent Withdrawal: Puncture the septum with the syringe needle and slowly withdraw the desired volume of this compound. The positive pressure in the bottle will aid in filling the syringe.

-

Dispensing: Transfer the reagent to the reaction vessel, which should already be under an inert atmosphere.

-

Storage of the Partially Used Bottle: Before removing the inert gas line, ensure the bottle is under a slight positive pressure. Store the bottle in the refrigerator (2-8°C) as recommended.[5]

Workflow Visualization

The logical flow for the safe and effective handling of this compound is depicted below.

Sources

- 1. This compound CAS#: 18395-90-9 [m.chemicalbook.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. This compound | 18395-90-9 [amp.chemicalbook.com]

- 4. DI-n-BUTYLDICHLOROSILANE | [gelest.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 二叔丁基二氯硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cas 18395-90-9,this compound | lookchem [lookchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. carleton.ca [carleton.ca]

- 10. Storage instructions for chemical reagents [en.hnybio.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. arrow.tudublin.ie [arrow.tudublin.ie]

Spectroscopic Unveiling of Di-tert-Butyldichlorosilane: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data of di-tert-butyldichlorosilane (C₈H₁₈Cl₂Si), a versatile organosilicon compound widely utilized in chemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the characterization and quality control of this important reagent. By delving into the causality behind experimental observations, this guide aims to provide not just data, but actionable insights for practical application.

Introduction to this compound and its Spectroscopic Signature

This compound is a colorless to light yellow liquid that is soluble in most common organic solvents. Its chemical structure, featuring a central silicon atom bonded to two bulky tert-butyl groups and two chlorine atoms, dictates its unique reactivity and spectroscopic properties. The steric hindrance afforded by the tert-butyl groups plays a crucial role in its synthetic applications, primarily as a protecting group for diols and in the preparation of siliranes. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its behavior in chemical reactions.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing both the expected spectral features and the underlying scientific principles that govern them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound, providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: A Singular Environment

The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's high degree of symmetry.

Data Presentation:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.19 ppm | Singlet | 18H | (CH₃)₃C- |

Interpretation and Causality:

Due to the free rotation around the carbon-silicon bonds and the carbon-carbon bonds within the tert-butyl groups, all 18 protons are chemically equivalent. This equivalence results in a single, sharp singlet in the ¹H NMR spectrum. The electronegativity of the silicon and chlorine atoms deshields these protons, causing their resonance to appear downfield from tetramethylsilane (TMS). A reported chemical shift for a related compound, di-tert-butylsilyl bis(trifluoromethanesulfonate), shows a singlet at 1.25 ppm for the tert-butyl protons, which supports the expected chemical shift region for this compound.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving a small amount of this compound (approximately 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) within a 5 mm NMR tube. The spectrum is then recorded on a spectrometer, commonly operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

An In-depth Technical Guide to the Steric Effects of the Di-tert-butylsilyl Group in Chemical Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among the diverse arsenal of silyl ethers, the di-tert-butylsilyl (DTBS) group stands out for its profound steric influence, which can be masterfully exploited to control reactivity and stereoselectivity. This guide provides a comprehensive exploration of the steric effects of the DTBS group, offering field-proven insights and detailed protocols to empower your synthetic endeavors.

The Landscape of Silyl Protecting Groups: A Prelude to the Power of Steric Bulk

Silyl ethers are indispensable tools in modern organic synthesis, prized for their ease of introduction, general stability under a range of reaction conditions, and predictable cleavage.[1][2] The reactivity and stability of a silyl ether are intrinsically linked to the steric and electronic nature of the substituents on the silicon atom. While smaller groups like trimethylsilyl (TMS) offer transient protection, bulkier groups provide greater robustness.

The evolution from the widely used tert-butyldimethylsilyl (TBDMS) group to the even more sterically demanding tert-butyldiphenylsilyl (TBDPS) group highlighted the advantages of increased steric bulk, such as enhanced stability towards acidic hydrolysis.[3] The di-tert-butylsilyl (DTBS) group, often employed as a cyclic di-tert-butylsilylene derivative to protect 1,2-, 1,3-, and 1,4-diols, represents a pinnacle of steric control.[4][5] Its two tert-butyl groups create a significant steric shield around the silicon atom and the protected functional groups, profoundly influencing the molecule's reactivity and conformational preferences.

Table 1: Comparative Stability of Common Silyl Ethers

| Silyl Group | Abbreviation | Relative Acidic Stability | Relative Fluoride Cleavage Rate | Key Features |

| Trimethylsilyl | TMS | 1 | Very Fast | Highly labile, often used for in-situ protection. |

| Triethylsilyl | TES | 64 | Fast | More stable than TMS, useful for selective deprotection. |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | Moderate | A workhorse protecting group with a good balance of stability and ease of cleavage.[6] |

| Triisopropylsilyl | TIPS | 700,000 | Slow | Very bulky, offering high stability to acid and resistance to some fluoride-based deprotection conditions.[4] |

| tert-Butyldiphenylsilyl | TBDPS | 1,200,000 | Slow | Highly stable to acid and resistant to hydrogenolysis.[3][7] |

| Di-tert-butylsilylene | DTBS | Very High | Slow | Forms a conformationally rigid cyclic system, exerting significant steric control. [4] |

Relative stability values are approximate and can vary with substrate and reaction conditions.

The Di-tert-butylsilylene (DTBS) Group: A Tool for Conformational Locking and Steric Shielding

The primary role of the DTBS group extends beyond simple protection; it acts as a powerful stereodirecting element by imposing conformational rigidity upon the molecule. When a DTBS group bridges two hydroxyl groups, it forms a cyclic silylene derivative, which can lock the conformation of the parent molecule, particularly in cyclic systems like carbohydrates.[1] This conformational restriction is the origin of its profound steric effects.

The Steric Cone of Influence

The two bulky tert-butyl groups on the silicon atom of the DTBS group create a large steric cone, which effectively shields one face of the molecule from the approach of reagents. This steric hindrance can be strategically employed to direct incoming electrophiles or nucleophiles to the more accessible face, thereby controlling the stereochemical outcome of a reaction.

Caption: Steric shielding by the DTBS group, directing reagent approach.

Conformational Locking in Carbohydrate Chemistry

In carbohydrate chemistry, the DTBS group has been instrumental in controlling the stereoselectivity of glycosylation reactions.[8] By bridging the 4,6-hydroxyl groups of a pyranoside, the DTBS group can lock the sugar ring into a specific conformation. This conformational rigidity can either "arm" or "disarm" the glycosyl donor by altering the orientation of substituents, thereby influencing its reactivity.[1] For instance, a 4,6-O-DTBS-protected thioglucoside was found to be significantly less reactive due to the DTBS group locking the molecule in an unreactive conformation.[1] Conversely, linking the 3- and 6-OH groups with a DTBS group can force the glycosyl donor into an axial-rich, "superarmed" conformation, dramatically increasing its reactivity.[1]

Caption: Influence of the DTBS group on glycosylation reactions.

Experimental Protocols: Harnessing the Power of the DTBS Group

The successful application of the DTBS group hinges on reliable protocols for its introduction and removal. The choice of reagents and conditions is critical to ensure high yields and chemoselectivity.

Introduction of the Di-tert-butylsilylene (DTBS) Group

The most common reagent for the introduction of the DTBS group is di-tert-butylsilyl bis(trifluoromethanesulfonate) [DTBS(OTf)₂].[9] This highly reactive silylating agent readily reacts with diols in the presence of a non-nucleophilic base.

Protocol: DTBS Protection of a 1,3-Diol

-

Preparation: To a solution of the diol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) or pyridine at 0 °C under an inert atmosphere (e.g., Argon), add a non-nucleophilic base such as 2,6-lutidine or pyridine (2.5 equiv.).

-

Silylation: Slowly add a solution of di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 equiv.) in anhydrous CH₂Cl₂ to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Cleavage of the Di-tert-butylsilylene (DTBS) Group

The high stability of the DTBS group necessitates specific conditions for its removal. Fluoride ion sources are the most effective reagents for cleaving the robust silicon-oxygen bonds.

Protocol: Deprotection of a DTBS Ether using TBAF

-

Preparation: Dissolve the DTBS-protected compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF).

-

Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0-3.0 equiv.) to the reaction mixture. For substrates where TBAF alone is slow, the addition of acetic acid can accelerate the cleavage.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to isolate the deprotected diol.

It is important to note that the rate of cleavage can be influenced by the steric environment around the DTBS group and the overall structure of the molecule.

Case Study: DTBS-Directed α-Galactosylation

A compelling example of the steric influence of the DTBS group is in the stereoselective synthesis of α-galactosides.[8] The presence of a 4,6-O-DTBS group on a galactose donor can override the directing effect of a participating group at the C-2 position, leading to the formation of the α-glycosidic linkage with high selectivity. This is attributed to the DTBS group shielding the β-face of the intermediate oxocarbenium ion, forcing the glycosyl acceptor to approach from the α-face.[1] This strategy has been successfully applied in the synthesis of complex glycolipids.[1]

Caption: Mechanism of DTBS-directed α-galactosylation.

Conclusion: A Strategic Asset in Synthesis

The di-tert-butylsilyl group is far more than a simple protecting group; it is a powerful tool for steric control in complex organic synthesis. Its ability to enforce conformational rigidity and provide a significant steric shield allows chemists to influence reaction outcomes with a high degree of predictability. For researchers and drug development professionals, a thorough understanding of the steric effects of the DTBS group opens up new avenues for the efficient and stereoselective synthesis of challenging molecular targets. By carefully considering the principles outlined in this guide and applying the provided protocols, the DTBS group can be a transformative element in your synthetic strategies.

References

- Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2). (2021).

- Di-tert-butylsilylene as a protecting group for substituted salicylic acids - ResearchGate. (2020).

- tert-Butyldiphenylsilyl - Wikipedia. (n.d.).

- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.).

- Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC - NIH. (2017).

- The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (n.d.).

- Di-tert-butylsilyl bis(trifluoromethanesulfonate) 97 85272-31-7 - Sigma-Aldrich. (n.d.).

- tert-Butyldiphenylsilyl Ethers - Organic Chemistry Portal. (n.d.).

- Di-tert-butylsilylene (DTBS)-Directed Stereoselective Glycosylations - ResearchGate. (n.d.).

- Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. (n.d.).

- Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings - ACS Publications. (2026).

- TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis. (n.d.).

- Steric Effects of Silyl Groups | Request PDF - ResearchGate. (n.d.).

- Silyl Groups - Technical Library - Gelest. (n.d.).

- Synthesis and Cleavage of Ethers - Longdom Publishing. (n.d.).

- An efficient and recyclable catalyst for the cleavage of tert-butyldiphenylsilyl ethers. (2012). Carbohydrate Research.

- Di- tert -butylsilylene derivatives for the characterisation of bifunctional compounds by gas chromatography-mass spectrometry - Analyst (RSC Publishing). (1985).

- Selective deprotection of strategy for TBS ether under mild condition - Applied Chemical Engineering. (n.d.).

Sources

- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 4. Silyl Groups - Gelest [technical.gelest.com]

- 5. Di-tert-butylsilylene derivatives for the characterisation of bifunctional compounds by gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Di-tert-butylsilylene Group Installation for Robust Protection of 1,2-Diols

Introduction: The Strategic Role of Sterically Hindered Silyl Ethers in Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] Hydroxyl groups, being ubiquitous and reactive, often require temporary masking to prevent unwanted side reactions. Silyl ethers represent a premier class of protecting groups for alcohols, offering a tunable range of stability and facile, yet specific, cleavage conditions.[2][3]

Among these, the di-tert-butylsilylene group, formed from di-tert-butyldichlorosilane, serves as a uniquely robust cyclic protecting group for 1,2- and 1,3-diols.[4][5][6] The two bulky tert-butyl groups attached to the silicon atom create significant steric hindrance, which not only enhances the stability of the resulting protected diol but also influences its reactivity and selectivity in subsequent synthetic steps.[7][8] This application note provides a detailed protocol for the protection of 1,2-diols using this compound, delving into the mechanistic rationale and practical considerations for researchers in synthetic chemistry and drug development.

Part 1: Mechanistic Rationale and Causality

The formation of the cyclic di-tert-butylsilylene acetal from a 1,2-diol and this compound is a two-step nucleophilic substitution reaction at the silicon center. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the nucleophilic attack of one of the diol's hydroxyl groups on the electrophilic silicon atom of this compound. This is followed by the expulsion of a chloride ion. A base, typically a tertiary amine like triethylamine, is crucial at this stage to neutralize the hydrogen chloride (HCl) generated, driving the reaction forward. The resulting intermediate is a chlorosilyl ether. The second hydroxyl group then attacks the silicon center intramolecularly, displacing the second chloride ion to form the stable five-membered dioxasilolane ring.

Key Experimental Choices Explained:

-

The Reagent (this compound): The presence of the bulky tert-butyl groups widens the C-Si-C bond angle and sterically shields the silicon atom.[4][8] This steric bulk is the primary reason for the high stability of the resulting silylene protecting group compared to less hindered analogues like dimethylsilylene. This stability allows the protected diol to withstand a wide range of reaction conditions.[7][9]

-

The Base (Triethylamine): A non-nucleophilic base is required to scavenge the two equivalents of HCl produced during the reaction. Triethylamine is a common and cost-effective choice. Its boiling point allows for easy removal in vacuo after the reaction is complete.

-

The Additive (1-Hydroxybenzotriazole - HOBt): While not always essential, additives like HOBt can be used to accelerate the reaction.[4][5][8] HOBt can react with the dichlorosilane to form a more reactive intermediate, facilitating the initial silylation of the alcohol.

-

The Solvent (Acetonitrile): A polar, aprotic solvent like acetonitrile is ideal. It effectively dissolves the diol substrate and reagents while not interfering with the reaction by competing as a nucleophile. Its relatively high boiling point is also suitable for the elevated temperatures often required.[4][5][8]

-

Inert Atmosphere: this compound is highly sensitive to moisture.[4][8] Any water present will rapidly hydrolyze the reagent, reducing the yield and generating unwanted siloxane byproducts. Therefore, maintaining a dry, inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents are critical for success.

Reaction Mechanism Diagram

Caption: Figure 1: Reaction mechanism for the protection of a 1,2-diol.

Part 2: Experimental Protocol and Workflow

This protocol provides a general procedure for the protection of a generic 1,2-diol. Researchers should optimize stoichiometry, temperature, and reaction time for their specific substrate.

Materials and Reagents

-

1,2-diol substrate

-

This compound (CAS 18395-90-9)

-

Triethylamine (Et₃N), distilled from CaH₂

-

Anhydrous acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Silica gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

Data Presentation: Typical Reaction Parameters

| Parameter | Value/Compound | Molar Eq. | Notes |